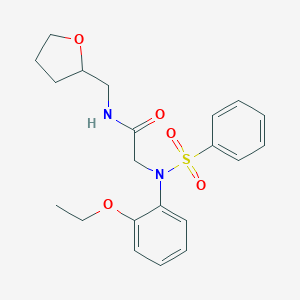![molecular formula C26H17ClFN3O2S B298935 5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298935.png)
5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of indole-based compounds, which have been extensively studied for their diverse biological properties.
Aplicaciones Científicas De Investigación
5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound has also been studied for its neuroprotective effects and its ability to modulate the immune system.
Mecanismo De Acción
The mechanism of action of 5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it is believed to act through the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. The compound has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. It has also been shown to modulate the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation in animal models. The compound has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its broad range of biological activities. This makes it a promising candidate for the development of new therapeutics. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for the study of 5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of interest is the study of the compound's mechanism of action and its potential to modulate other cellular processes. Finally, the compound's potential as a therapeutic agent for various diseases, including cancer and infectious diseases, should be further explored.
Métodos De Síntesis
The synthesis of 5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 2-chlorobenzaldehyde, indole-3-carboxaldehyde, and 2-fluorobenzaldehyde with thiourea in the presence of a catalyst. The reaction proceeds through a multicomponent reaction, which results in the formation of the final product. The synthesis method has been optimized to yield a high purity product with good yields.
Propiedades
Nombre del producto |
5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione |
|---|---|
Fórmula molecular |
C26H17ClFN3O2S |
Peso molecular |
489.9 g/mol |
Nombre IUPAC |
(5E)-5-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C26H17ClFN3O2S/c27-20-9-3-1-7-16(20)14-30-15-17(18-8-2-5-11-22(18)30)13-19-24(32)29-26(34)31(25(19)33)23-12-6-4-10-21(23)28/h1-13,15H,14H2,(H,29,32,34)/b19-13+ |
Clave InChI |
HUTRLQYCNYVJEP-CPNJWEJPSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F)Cl |
SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F)Cl |
SMILES canónico |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-methoxyphenyl)-2-{4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B298853.png)
![N-(3-chloro-4-methoxyphenyl)-N-(2-{2-[(5-{4-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-4-methylbenzenesulfonamide](/img/structure/B298854.png)
![N-(2,4-dimethoxyphenyl)-N-[2-(2-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-2-nitrobenzenesulfonamide](/img/structure/B298855.png)
![2-{2-[(5-{[(4-chlorobenzyl)(phenylsulfonyl)amino]methyl}-2-furyl)methylene]hydrazino}-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B298857.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B298858.png)
![ethyl (2Z)-5-(4-ethoxyphenyl)-2-[(5-morpholin-4-yl-2-furyl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298860.png)
![2-[2,6-dichloro-4-[(Z)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B298861.png)
![(4-{(Z)-[6-(ethoxycarbonyl)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298862.png)
![2-[2-ethoxy-4-[(Z)-[[2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B298863.png)
![N-(2,6-dimethylphenyl)-4-[2-methyl-4-(methyloxy)phenyl]butanamide](/img/structure/B298866.png)
![4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B298869.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B298871.png)
![5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid](/img/structure/B298875.png)